molecular formula C16H17NO4S B4660785 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B4660785
M. Wt: 319.4 g/mol
InChI Key: HPQOODYQMTUUEB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a benzodioxin ring and a methanesulfonamide group, suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with ethylene glycol under acidic conditions.

    Sulfonamide Formation: The benzodioxin derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

    Coupling with 4-Methylphenyl Group: The final step involves coupling the sulfonamide intermediate with a 4-methylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible antimicrobial or anticancer activity due to its sulfonamide group.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking metabolic pathways. The benzodioxin ring might interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylmethanesulfonamide: Lacks the 4-methyl group, potentially altering its biological activity.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-chlorophenyl)methanesulfonamide: Contains a chlorine atom instead of a methyl group, which could affect its reactivity and interactions.

Uniqueness

The presence of the 4-methylphenyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially increasing its efficacy in certain applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-2-4-13(5-3-12)11-22(18,19)17-14-6-7-15-16(10-14)21-9-8-20-15/h2-7,10,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQOODYQMTUUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide

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